1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes a pyrene core substituted with naphthalene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a pyrene derivative is coupled with a naphthalene derivative in the presence of a palladium catalyst and a base. The reaction conditions often involve:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones and carboxylic acids
Reduction: Reduced PAH derivatives
Substitution: Halogenated or nitro-substituted PAHs
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene has several scientific research applications, including:
Chemistry: Used as a model compound to study the electronic properties of PAHs and their interactions with other molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to act as a fluorescent probe or an electronic material. The pathways involved include:
π-π Stacking: Interaction with aromatic rings in biological macromolecules or other PAHs.
Hydrophobic Interactions: Interaction with hydrophobic regions in biological membranes or other non-polar environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Naphthalen-1-yl)pyrene
- 1-(Phenyl)pyrene
- 1-(Naphthalen-1-yl)-8-(phenyl)pyrene
Comparison
1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to similar compounds, it may exhibit different fluorescence characteristics, stability, and reactivity, making it suitable for specific applications in organic electronics and fluorescence-based studies.
Eigenschaften
Molekularformel |
C42H26 |
---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-8-(3-naphthalen-1-ylphenyl)pyrene |
InChI |
InChI=1S/C42H26/c1-3-14-33-27(8-1)10-6-16-35(33)31-12-5-13-32(26-31)36-22-20-29-18-19-30-21-23-38(40-25-24-39(36)41(29)42(30)40)37-17-7-11-28-9-2-4-15-34(28)37/h1-26H |
InChI-Schlüssel |
PVYOCHDXYGTRJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC9=CC=CC=C98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.